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Cyclohexanecarboxylic-1-D1 acid

Cat. No.: B1466137
M. Wt: 129.17 g/mol
InChI Key: NZNMSOFKMUBTKW-RAMDWTOOSA-N
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Description

Significance of Deuterium (B1214612) as a Mechanistic Probe in Organic and Biochemical Systems

Deuterium's utility as a mechanistic probe stems from the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. escholarship.orgresearchgate.net The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. researchgate.net Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. By measuring the magnitude of this KIE, researchers can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction, thereby elucidating the reaction mechanism. escholarship.orgacs.org

In biochemical systems, deuterium labeling is instrumental in studying enzyme-catalyzed reactions. escholarship.orgfiveable.meresearchgate.net It helps to unravel complex metabolic pathways and understand the mechanisms of enzyme inhibition. fiveable.menih.gov The altered metabolic rate of deuterated compounds can also be leveraged in drug discovery to enhance the pharmacokinetic profiles of drug candidates. nih.govacs.org

Overview of Isotopic Labeling Applications in Reaction Mechanism Elucidation and Analytical Chemistry

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and metabolic pathways. numberanalytics.comslideshare.netwikipedia.org By introducing isotopically labeled molecules into a system, scientists can follow their transformation and identify the resulting products. This approach is crucial for piecing together complex reaction sequences and identifying transient intermediates. fiveable.menumberanalytics.com

In analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Their chemical similarity to the unlabeled analyte ensures comparable behavior during sample preparation and analysis, while their mass difference allows for clear differentiation, leading to more accurate and reliable quantification. nih.govspectroinlets.comnih.gov This is particularly valuable in complex matrices like blood or urine, where it aids in the rapid identification of drug metabolites. nih.gov

Specific Research Focus on Cyclohexanecarboxylic-1-D1 Acid

This compound, a deuterated analog of cyclohexanecarboxylic acid, embodies the practical application of the principles outlined above. The specific placement of the deuterium atom at the C1 position, directly attached to the carboxylic acid group, makes it a valuable tool for studying reactions involving this functional group. Research on this compound and similar deuterated carboxylic acids focuses on understanding reaction mechanisms, particularly in areas like decarboxylation and oxidation, and developing new synthetic methodologies. nih.govwikipedia.org

The study of such labeled compounds contributes to a broader understanding of fundamental chemical processes and provides practical tools for the development of new pharmaceuticals and materials. researchgate.netnih.gov

Physical and Chemical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of a deuterium atom.

PropertyValue
Molecular Formula C₇H₁₁DO₂
Molecular Weight 129.18 g/mol
CAS Number 933-37-9
Unlabeled CAS Number 98-89-5
Isotopic Enrichment ≥98 atom % D
Appearance White solid
Melting Point 30-31 °C
Boiling Point 232-234 °C
Density 1.0274 g/cm³ (for unlabeled)

Table 1: Physical and Chemical Properties of this compound. Data sourced from wikipedia.orglgcstandards.comcdnisotopes.com

Synthesis and Preparation

The synthesis of this compound typically involves the deuteration of a suitable precursor. Common methods for introducing deuterium into carboxylic acids include:

Deoxygenative Deuteration: A general method for preparing deuterated aldehydes from carboxylic acids using D₂O as the deuterium source. nih.gov

Decarboxylative Deuteration: A precise method for deuterating aliphatic carboxylic acids using synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O. nih.gov

Hydrogenation of Benzoic Acid: The unlabeled cyclohexanecarboxylic acid is prepared by the hydrogenation of benzoic acid. wikipedia.orggoogle.com Subsequent isotopic exchange reactions can be employed to introduce deuterium.

Grignard Reagent Route: Halogenation of cyclohexane (B81311), followed by the formation of a Grignard reagent and reaction with carbon dioxide, can yield cyclohexanecarboxylic acid, which can then be deuterated. youtube.com

The choice of synthetic route depends on the desired isotopic purity, scale of the reaction, and the availability of starting materials.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the position and extent of deuteration by observing the disappearance or reduction of the signal corresponding to the proton at the C1 position. ¹³C NMR can also provide structural information. researchgate.net

Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of deuterium by showing an increase in the molecular ion peak by one mass unit compared to the unlabeled compound. wikipedia.orgspectroinlets.com

Infrared (IR) Spectroscopy: The C-D stretching vibration appears at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2850-3000 cm⁻¹), providing clear evidence of deuteration. wikipedia.org

Spectroscopic TechniqueKey Feature for this compound
¹H NMR Absence or significant reduction of the signal for the proton at the C1 position.
Mass Spectrometry Molecular ion peak at m/z 129.
Infrared Spectroscopy Presence of a C-D stretching band.

Table 2: Expected Spectroscopic Data for this compound.

Research Applications

The primary research application of this compound lies in its use as a mechanistic probe. The deuterium label at the carboxyl-bearing carbon allows for the investigation of reactions where this C-H bond is potentially cleaved. For instance, in studies of oxidative decarboxylation, the rate difference between the deuterated and non-deuterated acid can reveal the mechanism of this critical step.

Recent research has focused on the late-stage deuteration of free carboxylic acids, highlighting the importance of developing methods for introducing deuterium into complex molecules. chemrxiv.orgacs.orgacs.org These methods are valuable for preparing isotopically labeled standards and for modifying the metabolic profiles of bioactive compounds. chemrxiv.org

Furthermore, deuterated carboxylic acids are employed in the study of metabolic pathways and in the development of new drugs. The "deuterium effect" can slow down metabolism, potentially leading to improved pharmacokinetic properties. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1466137 Cyclohexanecarboxylic-1-D1 acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuteriocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNMSOFKMUBTKW-RAMDWTOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterium Incorporation at the Carboxyl Position

Direct Deuterium (B1214612) Exchange Strategies for Carboxylic Acids

Direct exchange methods offer a straightforward route to deuteration, often involving the treatment of the parent carboxylic acid with a deuterium source under specific conditions.

Hydrogen-deuterium (H/D) exchange using deuterated solvents, most commonly deuterium oxide (D₂O), is a fundamental technique for introducing deuterium into molecules. libretexts.orgmdpi.com For carboxylic acids, the acidic proton of the carboxyl group can readily exchange with deuterium from D₂O. nanalysis.com This exchange is typically accelerated by the addition of an acid or base catalyst. libretexts.org While this method is effective for deuterating the hydroxyl proton of the carboxylic acid, achieving selective deuteration at the C-D bond of the carboxyl group (to form an aldehyde upon decarboxylation) is not a direct outcome of simple H/D exchange. The process primarily results in the formation of R-COOD.

Transition metal catalysts, particularly those from the platinum group such as palladium, platinum, rhodium, and iridium, are instrumental in facilitating H/D exchange reactions. nih.govresearchgate.net These catalysts can activate C-H bonds, enabling the exchange of hydrogen for deuterium from a deuterium source like D₂O. For carboxylic acids, these methods often target C-H bonds at positions ortho to the carboxyl group in aromatic systems or at specific aliphatic positions. thieme-connect.comacs.org While highly effective for other positions, direct and selective catalytic H/D exchange at the carboxyl carbon itself to form a C-D bond is not a standard transformation.

Electrochemical methods present a powerful tool for achieving site-selective deuteration. researchgate.net By controlling the applied voltage, specific functional groups can be targeted for reduction and subsequent deuteration. While the direct electrochemical deuteration of the carboxyl group of cyclohexanecarboxylic acid to its deuterated aldehyde form is not extensively documented, electrochemical methods have been successfully employed for the deuteration of other organic molecules.

A significant advancement in the synthesis of deuterated aldehydes from carboxylic acids is the deoxygenative deuteration method. nih.govscilit.com This approach involves the reduction of the carboxylic acid in the presence of D₂O as the deuterium source. Synergistic photoredox and hydrogen atom transfer (HAT) catalysis can be employed for the precise deuteration of aliphatic carboxylic acids. rsc.orgnih.gov This method allows for high deuterium incorporation at specific sites. Another approach utilizes phosphine (B1218219) reagents to facilitate the deoxygenation of the carboxylic acid. nih.govscilit.com These methods provide a practical route to deuterated aldehydes from readily available carboxylic acids. nih.gov

Late-stage functionalization has emerged as a critical strategy for introducing isotopic labels into complex molecules at a late point in the synthetic sequence. chemrxiv.orgnih.govresearchgate.net For carboxylic acids, methods have been developed for the late-stage β-C(sp³)–H deuteration. chemrxiv.orgnih.govacs.org These methods often utilize directing groups to achieve regioselectivity. While these techniques are powerful for modifying other parts of the molecule, they are not designed for direct deuteration at the carboxyl carbon. However, the broader principles of late-stage functionalization inspire the development of novel methods for targeted deuterium incorporation.

Multi-Step Synthesis of Cyclohexanecarboxylic-1-D1 Acid from Deuterated Precursors

An alternative and often more controlled approach to synthesizing this compound involves a multi-step synthesis starting from a deuterated precursor. This method provides greater certainty regarding the position of the deuterium label. A common strategy involves the use of a Grignard reagent and deuterated carbon dioxide.

A plausible multi-step synthesis could proceed as follows:

Halogenation of Cyclohexane (B81311): Cyclohexane can be halogenated, for instance with bromine in the presence of light, to produce bromocyclohexane (B57405). youtube.com

Formation of a Grignard Reagent: The resulting bromocyclohexane is then reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, cyclohexylmagnesium bromide. youtube.com

Carboxylation with Deuterated Carbon Dioxide: The crucial step involves the reaction of the Grignard reagent with a deuterated source, such as deuterated carbon dioxide (¹³CO₂ or C¹⁸O₂ are not the focus here, but deuterated formic acid derivatives could be considered). However, a more practical approach for introducing the deuterium at the aldehyde carbon would be to synthesize a deuterated aldehyde first and then oxidize it.

A more direct multi-step synthesis focusing on the carboxyl-deuteration would involve:

Preparation of a Deuterated Building Block: A suitable one-carbon deuterated synthon is required.

Reaction with a Cyclohexyl Nucleophile: The cyclohexyl Grignard reagent can react with a deuterated electrophile that can be converted to a carboxylic acid.

A general representation of a multi-step synthesis is outlined below:

StepReactant(s)Reagent(s)Product
1CyclohexaneBr₂, hvBromocyclohexane
2BromocyclohexaneMg, EtherCyclohexylmagnesium bromide
3Cyclohexylmagnesium bromide1. D-source (e.g., deuterated formaldehyde (B43269) followed by oxidation, or deuterated chloroformate) 2. Acidic workupThis compound

This table represents a generalized synthetic scheme. The specific choice of deuterated one-carbon source in step 3 is critical for the successful synthesis of the target compound.

Control of Isotopic Purity and Regioselectivity in Deuteration Synthesis

Achieving high isotopic purity and precise regioselectivity are paramount in the synthesis of isotopically labeled compounds. For this compound, these parameters are controlled by the nature of the H/D exchange reaction.

Regioselectivity: The synthesis of this compound via H/D exchange is an inherently regioselective process. The selectivity is governed by the vast difference in acidity between the carboxylic proton and the C-H protons on the cyclohexane ring. The pKa of a typical carboxylic acid is around 4-5, whereas the pKa of C-H bonds in a cyclohexane is estimated to be around 50, indicating they are significantly less acidic. This large acidity difference ensures that under mild reaction conditions (neutral or slightly acidic/basic), only the proton on the oxygen atom of the carboxyl group exchanges with deuterium. nih.gov Methods that achieve deuteration at carbon centers typically require harsh conditions or specialized catalysts, such as palladium or rhodium, which are unnecessary for O-deuteration. chemrxiv.orgthieme-connect.com

Table 1: Comparison of Acidity (pKa) and Bond Dissociation Energy (BDE)

Bond TypeApproximate pKaApproximate BDE (kcal/mol)Implication for Deuteration
Carboxyl O-H~4.8~110Highly acidic, exchanges readily with D₂O under mild conditions.
Cyclohexyl C-H~50~95-98Not acidic, requires catalysts and/or high temperatures for H/D exchange.

Isotopic Purity: The isotopic purity of the final product, defined as the percentage of molecules that have successfully incorporated the deuterium atom at the carboxyl position, is a critical factor. High isotopic purity is achievable by carefully controlling the reaction conditions.

Key factors influencing isotopic purity include:

Molar Excess of Deuterium Source: Employing a large molar excess of D₂O relative to the cyclohexanecarboxylic acid shifts the reaction equilibrium towards the deuterated product, maximizing deuterium incorporation. wikipedia.org

Removal of Water (H₂O): Any residual H₂O in the reaction mixture will compete with D₂O, leading to a lower level of deuterium incorporation. Therefore, using high-purity D₂O and ensuring the starting material and glassware are anhydrous are crucial.

Multiple Exchange Cycles: To achieve very high isotopic purity (e.g., >99%), the reaction may be repeated. This involves isolating the partially deuterated product and re-subjecting it to the exchange reaction with a fresh batch of D₂O.

By optimizing these factors, isotopic purities exceeding 95% are routinely reported for the deuteration of acidic protons. nih.gov

Scalability and Efficiency Considerations in Deuterium Labeling Protocols

The practical application of isotopically labeled compounds often necessitates their synthesis on a preparative scale. The scalability and efficiency of the chosen synthetic protocol are therefore of significant importance.

Scalability: The direct H/D exchange method for producing this compound is highly scalable. The simplicity of the procedure, which avoids the use of expensive, air-sensitive, or toxic catalysts, makes it amenable to large-scale production. researchgate.net The primary considerations for scaling up are the volume of D₂O required and the efficient mixing and heating of larger reaction volumes. In contrast, many modern catalytic deuteration methods, while offering unique selectivities for C-H deuteration, can face challenges with scalability due to catalyst cost, loading, and the need for specialized equipment like high-pressure reactors or photochemical setups. researchgate.netnih.gov

Cost: D₂O is a relatively inexpensive source of deuterium compared to other deuterated reagents, making the process economically viable. researchgate.net

Reaction Time: The H/D exchange is often rapid, particularly with gentle heating, leading to high throughput.

Simplicity and Yield: The reaction is operationally simple and typically proceeds in high chemical yield, often near-quantitatively. The workup usually involves simple removal of the excess D₂O and solvent by distillation or lyophilization, avoiding complex purification steps that can lead to product loss. nih.gov

Atom Economy: The direct exchange reaction has excellent atom economy, with the only "byproduct" being HDO.

Table 2: Summary of Protocol Considerations for Synthesis of this compound

ParameterMethod: Direct H/D Exchange with D₂O
Catalyst None required (or simple acid/base)
Deuterium Source D₂O
Conditions Mild (e.g., room temperature to gentle heating)
Scalability High
Isotopic Purity Control High (via excess D₂O, multiple cycles)
Regioselectivity Excellent (>99% at carboxyl position)
Workup Simple (e.g., evaporation)

Advanced Spectroscopic Characterization and Quantitative Isotopic Analysis of Cyclohexanecarboxylic 1 D1 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Investigations

NMR spectroscopy is a primary tool for the structural analysis of organic molecules. In the context of isotopically labeled compounds, it provides unparalleled insight into the effects of isotopic substitution on the magnetic environment of neighboring nuclei. For Cyclohexanecarboxylic-1-D1 acid, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the specific site of deuteration and determining the level of isotopic enrichment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium Location and Isotope Effects on Chemical Shifts

¹H NMR spectroscopy is highly sensitive to the structural environment of protons within a molecule. The introduction of a deuterium atom, an isotope of hydrogen with a different nuclear spin (I=1) and a much smaller magnetogyric ratio, induces significant and observable changes in the ¹H NMR spectrum.

The most direct evidence of successful deuteration at a specific position in a ¹H NMR spectrum is the disappearance of the proton signal corresponding to that site. In the case of this compound, the proton signal for the hydrogen atom at the C1 position (the α-proton) is absent. For the parent, non-deuterated cyclohexanecarboxylic acid, this α-proton typically resonates in the 2.3-2.4 ppm region. libretexts.orgjove.com The substitution of this proton with a deuteron (B1233211) effectively renders it "silent" in the ¹H NMR experiment, confirming the location of the isotopic label.

Furthermore, the deuteration at C1 alters the coupling patterns of adjacent protons. The protons on the adjacent carbons (C2 and C6) in the non-deuterated compound would be split by the C1 proton. Upon deuteration, this coupling is removed, leading to a simplification of the signals for the C2 and C6 protons. While deuterium can couple to protons, the coupling constant (J_HD) is significantly smaller than the corresponding proton-proton coupling (J_HH) and is often not resolved, resulting in a change in the observed multiplicity or a broadening of the adjacent signals.

Table 1: Comparison of ¹H NMR Data for Cyclohexanecarboxylic Acid and this compound Note: Data is illustrative and based on typical chemical shifts. Actual values may vary based on solvent and concentration.

Proton PositionCyclohexanecarboxylic Acid (Predicted δ, ppm)This compound (Predicted δ, ppm)Change in Spectrum
-COOH10.0 - 12.010.0 - 12.0Signal disappears upon D₂O exchange
H1 (α)~2.35AbsentSignal disappearance confirms deuteration
H2, H6 (β)~1.94~1.94Simplification of signal multiplicity
H3, H5 (γ)~1.76~1.76Minor or no change
H4 (δ)~1.2-1.5~1.2-1.5Minor or no change

A common technique in ¹H NMR spectroscopy for identifying labile protons, such as those in carboxylic acids, alcohols, and amines, is the "D₂O shake" or "D₂O quench". nanalysis.com The acidic proton of the carboxyl group (-COOH) in cyclohexanecarboxylic acid is readily exchangeable. libretexts.orgjove.com This proton typically appears as a broad singlet in the far downfield region of the spectrum, usually between 10 and 12 ppm. libretexts.orgntu.edu.sg

When a small amount of deuterium oxide (D₂O) is added to the NMR sample, a rapid chemical exchange occurs between the carboxylic acid proton and the deuterium from D₂O. researchgate.net This exchange replaces the -COOH proton with a -COOD deuteron. Since deuterium is not observed in a standard ¹H NMR experiment, the signal corresponding to the carboxylic acid proton disappears from the spectrum. nanalysis.com This disappearance provides unambiguous confirmation of the presence and location of the carboxylic acid functional group. jove.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Quantitative Deuterium Content and Isotope Shifts

¹³C NMR spectroscopy is a powerful technique for investigating the carbon skeleton of a molecule. It is also exceptionally useful for studying deuterated compounds, as the presence of deuterium induces small but measurable shifts in the chemical shifts of nearby carbon atoms, known as deuterium-induced isotope shifts (DIS). nih.gov

The substitution of a proton with a deuteron causes slight changes in the vibrational energy levels of the molecule, which in turn affects the electron shielding of the carbon nuclei. nih.govfu-berlin.de These effects are observed as shifts in the ¹³C NMR spectrum and are categorized by the number of bonds separating the carbon from the deuterium atom.

α-effect (¹ΔC): The largest effect is on the carbon atom directly bonded to the deuterium (the α-carbon). This is a one-bond isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, leading to increased electron shielding. Consequently, the signal for the deuterated carbon (C1) is shifted upfield (to a lower ppm value) compared to the non-deuterated carbon. This shift is typically in the range of 0.2 to 1.5 ppm. huji.ac.il The signal for the deuterated carbon also appears as a triplet (in a proton-decoupled spectrum) due to coupling with the spin-1 deuterium nucleus, although this can sometimes be broadened.

β-effect (²ΔC): The effect on the carbons two bonds away from the deuterium (the β-carbons) is smaller. In this compound, the β-carbons are C2, C6, and the carbonyl carbon (-COOH). The β-isotope shift is also typically an upfield shift, usually around 0.1 ppm. huji.ac.il

γ-effect (³ΔC): The effect on carbons three bonds away (γ-carbons), C3 and C5, is even smaller and can be either upfield or downfield, depending on the dihedral angle. huji.ac.il Long-range isotope effects beyond three bonds are generally negligible but can sometimes be observed in conjugated or rigid systems. rsc.orgrsc.org

Table 2: Predicted Deuterium-Induced Isotope Shifts in the ¹³C NMR Spectrum of this compound Note: Based on typical isotope shift values. Negative sign indicates an upfield shift.

Carbon PositionTypical δ in Parent Compound (ppm)Isotope EffectPredicted Shift (Δδ, ppm)
-C OOH~180-183β~ -0.1
C1~43α~ -0.3 to -0.5
C2, C6~29β~ -0.1
C3, C5~25γ< +/- 0.05
C4~25.5δNegligible

¹³C NMR spectroscopy can be used for the quantitative analysis of deuterium incorporation at a specific site. nih.gov If the deuteration is incomplete, the sample will contain a mixture of this compound and non-deuterated cyclohexanecarboxylic acid. Due to the deuterium-induced isotope shifts, the carbon signals for the deuterated and non-deuterated molecules will be resolved as separate peaks in the ¹³C NMR spectrum, especially for the carbons closest to the deuteration site (α and β carbons). nih.gov

By acquiring the ¹³C NMR spectrum under quantitative conditions (e.g., using a sufficient relaxation delay and proton decoupling to suppress the Nuclear Overhauser Effect), the relative integrals of the signals corresponding to the deuterated and non-deuterated isotopologues can be measured. nih.gov For example, the C1 carbon will show two signals: a singlet for the non-deuterated species and an upfield-shifted signal (often a triplet) for the deuterated species. The percentage of deuterium enrichment at C1 can be calculated from the ratio of the integral of the deuterated C1 signal to the sum of the integrals of both the deuterated and non-deuterated C1 signals. This method provides a precise, site-specific measure of isotopic purity. nih.govnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Deuterium-Specific Bond Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly effective for analyzing specific chemical bonds within a molecule. escholarship.org The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequency of the corresponding bond.

The C-H stretching vibration typically appears in the range of 2850-3000 cm⁻¹ in the IR spectrum. csbsju.edu Due to the increased mass of deuterium, the C-D stretching vibration is observed at a significantly lower frequency, typically around 2100-2250 cm⁻¹. csbsju.edupearson.comvaia.com This distinct and often less crowded region of the spectrum allows for the unambiguous identification and analysis of the C-D bond in this compound.

Raman spectroscopy provides complementary information. chemicalbook.comrsc.org The C-D stretch is also Raman active and can be observed in the Raman spectrum, offering another method for confirming the presence and structural environment of the deuterium label. researchgate.net Both IR and Raman spectroscopy can thus be used to verify the successful incorporation of deuterium at the C-1 position and to study any subtle changes in the molecular structure and bonding that result from the isotopic substitution. acs.orgnih.gov

Table 2: Characteristic Vibrational Frequencies

Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H Stretch 2850 - 3000
C-D Stretch 2100 - 2250
C=O Stretch (Carboxylic Acid) 1700 - 1725

This interactive table highlights the characteristic vibrational frequencies relevant for the spectroscopic analysis of this compound.

Kinetic and Equilibrium Isotope Effects: Insights into Reaction Mechanisms and Energetics

Theoretical Framework of Isotope Effects

Origin of Isotope Effects from Zero-Point Energy Differences and Vibrational Frequencies

The foundation of isotope effects lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). youtube.comwikipedia.org A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, the lowest possible vibrational energy of a bond, its ZPE, is not zero but a finite value equal to (1/2)hν, where h is Planck's constant and ν is the vibrational frequency. gmu.edulibretexts.org

The vibrational frequency of a bond is dependent on the masses of the connected atoms; a bond involving a heavier isotope will have a lower vibrational frequency. princeton.edu Consequently, a carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. youtube.comlibretexts.org This difference in ZPE is the primary origin of isotope effects. princeton.eduaip.org In a reaction where a C-H or C-D bond is broken, more energy is required to reach the transition state for the C-D bond because it starts from a lower energy level. libretexts.org This results in a slower reaction rate for the deuterated compound, leading to a "normal" kinetic isotope effect (kH/kD > 1). gmu.edu

Primary Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Carboxyl Group Reactions

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu For reactions involving the carboxyl group, such as decarboxylation, the magnitude of the primary deuterium KIE can provide significant insight into the transition state structure.

The theoretical maximum for a primary deuterium KIE at room temperature is around 6.5 to 8, assuming the complete loss of the C-H/C-D stretching vibration in the transition state. gmu.edulibretexts.org However, in most reactions, the bond is only partially broken in the transition state, leading to smaller, yet significant, KIE values. gmu.edu The observation of a significant primary deuterium KIE is strong evidence that the C-H bond cleavage is at least partially rate-limiting.

Secondary Deuterium Kinetic Isotope Effects (KIEs) and Stereoelectronic Influences

Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. gmu.eduwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization and stereoelectronic effects at the transition state. princeton.eduwikipedia.org

For Cyclohexanecarboxylic-1-D1 acid, a secondary KIE could be observed in reactions where the C1-D bond is not broken but the hybridization of the C1 carbon changes. For instance, if the C1 carbon changes from sp3 hybridization in the reactant to sp2 in the transition state, a normal secondary KIE (kH/kD > 1) is typically observed. epfl.ch Conversely, a change from sp2 to sp3 hybridization usually results in an inverse secondary KIE (kH/kD < 1). epfl.ch These effects are thought to arise from changes in bending vibrations and hyperconjugation at the transition state. libretexts.orgprinceton.edu

Solvent Deuterium Isotope Effects (SDIEs) on Reaction Rates and Acid-Base Equilibria in Deuterium Oxide (D₂O)

When a reaction is carried out in a deuterated solvent like deuterium oxide (D₂O), the observed changes in reaction rates and equilibrium constants are known as solvent deuterium isotope effects (SDIEs). libretexts.orgnih.gov These effects can arise from several factors, including the solvent acting as a reactant, rapid hydrogen-deuterium exchange with the substrate, and changes in solute-solvent interactions. libretexts.org

For carboxylic acids, changing the solvent from H₂O to D₂O generally leads to a decrease in acidity, meaning the pKa in D₂O is higher than in H₂O. nih.govtru.ca This is because the O-D bond in D₃O⁺ is stronger (has a lower zero-point energy) than the O-H bond in H₃O⁺, making D₃O⁺ a weaker acid. nih.gov The difference in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often around 0.5 for oxygen-containing acids. nih.gov This change in the acidic properties of the medium can significantly influence the rates of acid- or base-catalyzed reactions. nih.govosti.gov The study of SDIEs can therefore provide insights into the role of the solvent and proton transfer in the reaction mechanism. nih.govosti.gov

Application of this compound in Mechanistic Studies

Elucidation of Rate-Determining Steps and Transition State Structures for Carboxylation/Decarboxylation Pathways

The use of this compound is particularly valuable in studying the mechanisms of carboxylation and decarboxylation reactions. By measuring the kinetic isotope effect, researchers can determine whether the cleavage of the C1-H(D) bond is the slowest step in the reaction, known as the rate-determining step. youtube.com

For instance, in the oxidative decarboxylation of cyclohexanecarboxylic acid, different mechanisms can be proposed. researchgate.net One possible pathway involves the direct abstraction of the hydrogen at the C1 position in the rate-determining step. In this scenario, a significant primary kinetic isotope effect would be expected when comparing the reaction rate of cyclohexanecarboxylic acid with that of its 1-D1 isotopologue. The magnitude of this KIE would provide information about the symmetry of the transition state for the hydrogen abstraction.

Kinetic and computational studies of related decarboxylation reactions have highlighted the importance of identifying the rate-determining step, which can involve the formation of carbocation intermediates in some cases. researchgate.net

Below is an illustrative data table showcasing hypothetical KIE values and their mechanistic implications for the decarboxylation of cyclohexanecarboxylic acid.

Interactive Data Table: Hypothetical KIE Data for the Decarboxylation of Cyclohexanecarboxylic Acid

Reaction ConditionObserved kH/kDImplied Rate-Determining StepPostulated Transition State Feature
Catalyst A, 200°C5.8C-H/C-D bond cleavageSymmetric H-atom transfer
Catalyst B, 200°C1.2Not C-H/C-D bond cleavageFormation of an intermediate prior to protonolysis
No Catalyst, 250°C3.5C-H/C-D bond cleavageAsymmetric H-atom transfer

By systematically studying the KIE under various conditions (e.g., different catalysts, temperatures), a detailed picture of the reaction's energy surface and the structure of its transition states can be constructed.

Probing Proton Transfer Steps at the Carboxyl Group and Adjacent Positions

The substitution of a hydrogen atom with deuterium at the C1 position, adjacent to the carboxyl group, is a classic strategy for investigating primary kinetic isotope effects (KIEs) in reactions involving the cleavage of the C1-H bond. A significant kH/kD ratio would indicate that this bond breaking is a rate-determining step. However, specific studies detailing such investigations with this compound, for instance in oxidation or enolization reactions where the C1-H bond is broken, are not readily found in the surveyed literature. Theoretical discussions on proton transfer in carboxylic acids are abundant, but experimental data derived from this particular deuterated molecule is scarce. nih.govmedchemexpress.com

Investigating Intramolecular Rearrangements and Hydrogen Shifts

Intramolecular rearrangements, such as hydride shifts, are fundamental processes in organic chemistry. Isotopic labeling is a key technique to trace the movement of atoms during such reactions. For example, if a reaction involving the carbocation of cyclohexanecarboxylic acid were to undergo a 1,2-hydride shift from the C1 position, the use of this compound would unambiguously reveal this pathway by tracking the position of the deuterium atom in the product. While the general principles of such rearrangements are well-understood, specific published examples of intramolecular rearrangements or hydrogen shifts that have been mechanistically elucidated using this compound are not prominent in the scientific literature.

Distinction Between Concerted and Stepwise Mechanisms

The differentiation between a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, and a stepwise mechanism, which involves one or more intermediates, is a central theme in mechanistic chemistry. A secondary kinetic isotope effect at the C1 position of this compound could potentially offer insights in this regard. For instance, a change in the hybridization at C1 during the rate-determining step would be expected to produce a secondary KIE. However, the application of this specific labeled compound to distinguish between concerted and stepwise pathways in reactions such as additions or eliminations is not a subject of detailed reports in the available literature.

Equilibrium Isotope Effects (EIEs) on Acidity Constants of Carboxylic Acids

The acidity of a carboxylic acid can be subtly influenced by isotopic substitution. The equilibrium isotope effect (EIE) on the pKa of a carboxylic acid upon deuteration is a well-documented phenomenon. Generally, the substitution of hydrogen with deuterium in the O-H group of a carboxylic acid leads to a decrease in acidity (an increase in pKa) due to the lower zero-point energy of the O-D bond compared to the O-H bond. nih.gov

CompoundpKa
Cyclohexanecarboxylic acid~4.90
This compoundNot available in surveyed literature

Table 1: Acidity Constants (pKa) of Cyclohexanecarboxylic Acid and its Deuterated Analogue.

Computational Chemistry for Predictive and Interpretive Analysis of Deuterium Isotope Effects

Quantum Mechanical (QM) and Hybrid QM/MM Methods for Isotope Effect Calculations

Quantum mechanical (QM) methods are fundamental to calculating isotope effects as they explicitly account for the mass difference between isotopes, which manifests primarily in the zero-point vibrational energies (ZPVE) of the molecule. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods extend this capability to larger systems, such as an enzyme active site or a solvated molecule, by treating the core region of chemical interest (e.g., the carboxylic acid group and the deuterated carbon) with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a less computationally intensive MM force field. acs.orgnih.govrsc.org

This dual approach is essential for accurately modeling reactions in biological or solution-phase environments, providing a balance between computational accuracy and feasibility. nih.govrsc.org For Cyclohexanecarboxylic-1-D1 acid, QM/MM simulations can elucidate how solvent interactions might influence the deuterium (B1214612) isotope effect on its acidity or reactivity.

Density Functional Theory (DFT) is a widely used QM method that offers a favorable balance of accuracy and computational cost for studying molecular systems. arxiv.org A critical first step in computational analysis is geometry optimization, where DFT is used to find the lowest-energy three-dimensional arrangement of atoms, representing the molecule's most stable conformation. researchgate.netyoutube.com For this compound, this process would determine the precise bond lengths and angles of the molecule, accounting for the presence of deuterium.

Following optimization, a vibrational analysis is performed. This calculation determines the frequencies of the molecule's vibrational modes. researchgate.net Since vibrational frequencies are dependent on atomic masses, this analysis is central to understanding isotope effects. The substitution of protium (B1232500) (¹H) with deuterium (²H) at the C1 position leads to a predictable decrease in the frequency of vibrational modes involving that atom, most notably the C-D stretching vibration compared to the C-H stretch. uni-rostock.delibretexts.org This is a direct consequence of the increased reduced mass of the C-D bond oscillator. These calculated frequencies are crucial for predicting kinetic isotope effects (KIEs).

Table 1: Representative DFT-Calculated Geometrical and Vibrational Data for C1-Position (Note: This table contains hypothetical, representative data to illustrate the principles of DFT calculations on isotopologues. Actual values would depend on the specific functional and basis set used.)

ParameterCyclohexanecarboxylic acid (C1-H)This compound (C1-D)Expected Change
C1-H/D Bond Length (Å)~1.098~1.096Slight shortening nih.gov
C-H/D Stretching Frequency (cm⁻¹)~2950~2130Decrease by a factor of ~√2 libretexts.org

Computational methods, particularly DFT, are invaluable for mapping the potential energy surface of a chemical reaction. This involves identifying and calculating the structures and energies of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier.

For reactions involving this compound, such as a deprotonation or an Sₙ2 reaction at the C1 carbon, the presence of deuterium can alter the energy of the transition state. acs.org Because the ZPVE of the C-D bond is lower than that of the C-H bond, breaking this bond in the transition state generally requires more energy, leading to a higher activation barrier and a slower reaction rate. This phenomenon is known as a primary kinetic isotope effect (KIE). By calculating the vibrational frequencies of both the reactant and the transition state for the protiated and deuterated species, the KIE can be predicted and analyzed, offering deep insight into the reaction mechanism. rsc.orgacs.org

Simulation of Spectroscopic Parameters: NMR Chemical Shifts and Vibrational Frequencies of Deuterated Compounds

Beyond reaction dynamics, computational chemistry can accurately simulate spectroscopic data, which are key experimental observables.

Vibrational Frequencies: As established, DFT calculations directly yield vibrational frequencies. researchgate.net For this compound, the most dramatic effect in a simulated infrared (IR) or Raman spectrum is the shift of the C-H stretching band to a much lower wavenumber for the C-D stretch. libretexts.org This predictable shift serves as a clear spectroscopic marker for successful deuteration. Other vibrational modes coupled to the C1 position will also show smaller shifts. iaea.org

NMR Chemical Shifts: The replacement of a proton with a deuteron (B1233211) can also cause small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as an isotope shift. semanticscholar.org These shifts arise from the subtle changes in the averaged molecular geometry and vibrational states. researchgate.net Computational models can predict these small perturbations. For this compound, one would expect a small change in the ¹³C chemical shift of the C1 carbon and potentially minor shifts for adjacent carbons. Comparing simulated NMR data with experimental spectra can help confirm structural assignments. epfl.chnih.gov

Table 2: Predicted Spectroscopic Parameters for this compound (Note: This table contains hypothetical, representative data based on general principles of isotope effects on spectroscopy. libretexts.orgsemanticscholar.org)

Spectroscopic ParameterNucleus/BondPredicted Value/ObservationReference (Protiated Species)
Vibrational Frequency (IR/Raman)C-D Stretch~2130 cm⁻¹~2950 cm⁻¹ (C-H Stretch)
¹³C NMR Isotope ShiftC1Small upfield shift (~0.1-0.5 ppm)Normalized reference shift
¹³C NMR Isotope ShiftC2 / C6Very small upfield shift (~0.01-0.1 ppm)Normalized reference shift

Validation of Computational Models Against Experimental Isotope Effect Data

The credibility of any computational model rests on its validation against experimental data. psu.eduresearchgate.net This is a critical step to ensure that the chosen theoretical level (e.g., the DFT functional and basis set) and the model (e.g., gas phase, implicit solvent, or explicit QM/MM) accurately represent the physical system. colab.wsnih.gov

For this compound, calculated data would be compared directly with experimental results. For instance:

The calculated vibrational frequencies for the C-D stretch and other key modes can be compared with an experimental IR or Raman spectrum.

Predicted NMR isotope shifts can be checked against high-resolution NMR measurements.

A computationally predicted KIE for a specific reaction can be compared to a KIE measured through kinetic experiments.

Significant discrepancies between computed and experimental results point to inadequacies in the computational model, prompting refinements such as choosing a more advanced DFT functional, expanding the basis set, or including explicit solvent effects. researchgate.net This iterative process of calculation, comparison, and refinement enhances the predictive power and reliability of the computational study. science.gov

Unveiling Detailed Molecular Interactions and Electronic Effects through Computational Studies

Once a computational model is validated, it can be used to uncover details that are not directly observable experimentally. By analyzing the outputs of DFT calculations, one can visualize and quantify the subtle electronic effects of deuterium substitution. mdpi.com

For this compound, this could involve:

Electron Density Analysis: Comparing the electron density distribution between the protiated and deuterated forms can reveal how the C-D bond, being slightly shorter and less polarizable, affects the electronic environment of the rest of the molecule.

Natural Bond Orbital (NBO) Analysis: This technique can quantify changes in orbital hybridization and charge distribution. It can show, for example, how the inductive effect of the C-D bond differs slightly from the C-H bond, influencing the acidity of the carboxylic acid proton.

Mapping Electrostatic Potential: Visualizing the molecular electrostatic potential can illustrate how deuteration alters the regions of positive and negative charge on the molecule's surface, which has implications for intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a receptor. nih.gov

Through these detailed analyses, computational studies move beyond simply predicting numbers and provide a fundamental, mechanistic understanding of why deuterium substitution in this compound leads to the observed changes in its physical and chemical properties.

Mechanistic Applications of Deuterated Cyclohexanecarboxylic Acid in Chemical and Enzymatic Systems

Tracing Carbon Flow and Reaction Intermediates in Organic Transformations

Isotopic labeling is a foundational technique for tracing the path of atoms and functional groups through a sequence of chemical reactions. By introducing a "heavy" atom like deuterium (B1214612), chemists can follow the labeled molecule and its fragments, effectively mapping the transformation process and identifying transient intermediates.

The strategic placement of deuterium in Cyclohexanecarboxylic-1-D1 acid allows for the direct monitoring of the C1-H bond. During a chemical transformation, the fate of this deuterium label—whether it is retained, lost, or transferred to another molecule—provides definitive evidence about the reaction mechanism. For instance, in reactions involving decarboxylation, oxidation, or substitution at the C1 position, tracking the deuterium label can confirm the specific bonds that are broken and formed.

Studies on the microbial metabolism of aromatic compounds have shown that benzoate (B1203000) can be converted to cyclohexane (B81311) carboxylate. nih.gov In such a pathway, using specifically labeled substrates can illuminate the sequence of events. If this compound were used as a starting material in a synthetic reaction, its transformation could be followed to understand the precise mechanistic steps.

Table 1: Hypothetical Reaction Outcomes for this compound

Reaction Type Fate of Deuterium Label Mechanistic Implication
Oxidation to 1-Hydroxycyclohexanecarboxylic Acid Deuterium is retained in the product. The C1-H/D bond is not broken during the hydroxylation step.
Decarboxylation to Cyclohexane-1-D Deuterium is retained on the cyclohexane ring. The reaction proceeds without breaking the C1-H/D bond.

| Dehydrogenation to Cyclohex-1-ene Carboxylic Acid | Deuterium is lost from the molecule. | The reaction mechanism involves the cleavage of the C1-H/D bond. |

This ability to trace atomic fate is crucial for optimizing reaction conditions, designing novel synthetic routes, and understanding complex chemical networks.

Elucidating Enzymatic Mechanisms Involving the Carboxyl Group and Adjacent Positions

Enzymes catalyze biological reactions with extraordinary precision and efficiency. Deuterium labeling is a subtle, non-invasive technique used to probe the intricate mechanisms within an enzyme's active site. nih.gov

Many enzymatic reactions, particularly those catalyzed by oxidoreductases, involve the transfer of a hydride ion (a proton and two electrons) from a substrate to a cofactor, or vice versa. nih.gov The metabolism of cyclohexane carboxylate in certain microorganisms involves such redox steps, including the action of dehydrogenases. nih.gov

The catalytic power of enzymes often relies on a precise network of hydrogen bonds within the active site that stabilize transition states and correctly position the substrate. nih.gov The carboxyl group of Cyclohexanecarboxylic acid is a key site for forming such hydrogen bonds with amino acid residues in an enzyme.

Replacing a hydrogen atom with deuterium can subtly alter the properties of a hydrogen bond, including its length and strength. nih.govwikipedia.org While these changes are minor, the highly optimized environment of an enzymatic active site can be sensitive to them. By studying how the enzyme's activity or stability is affected by the presence of a deuterium atom near the carboxyl group, researchers can infer the presence and importance of specific hydrogen bonds that are critical for catalysis. This approach helps to map the dynamic interactions between the substrate and the enzyme during the reaction. nih.gov

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a fundamental redox cofactor that provides the reducing power for numerous biosynthetic reactions. nih.govnih.gov Understanding the sources and fluxes of NADPH is critical to understanding cellular metabolism. Deuterium tracers are powerful tools for quantifying the contributions of different metabolic pathways to the cellular NADPH pool. nih.gov

When a deuterated substrate that is metabolized by an NADP+-dependent dehydrogenase is introduced to a system, the deuterium atom is transferred to the cofactor, forming deuterated NADPH (NADPD). By measuring the extent of deuterium incorporation into the total NADPH pool using mass spectrometry, researchers can calculate the rate of NADPH production from that specific pathway. princeton.edu

For example, if an enzyme were to oxidize this compound using NADP+, the resulting NADPD could be quantified. This would allow for a direct measurement of the metabolic flux through this specific reaction. While this technique has been more broadly applied with tracers like deuterated glucose, the principle is applicable to any deuterated substrate that is a target of an NADP+-dependent enzyme. nih.gov

Table 2: Research Findings on Deuterium Labeling for Redox Cofactor Analysis

Finding Significance Supporting Evidence
Compartment-Specific Metabolism Deuterium tracing can distinguish between mitochondrial and cytosolic NADPH metabolism, which is difficult with ¹³C tracers alone. Development of reporter systems allows for indirect quantification of NADPH enrichment in specific subcellular compartments. nih.gov
Quantification of Pathway Flux The rate of deuterium transfer from a labeled substrate to NADPH allows for the calculation of pathway contributions to redox pools. Isotope tracing with deuterium can observe the transfer of labeled hydride anions that accompanies electron transfer in redox reactions. nih.gov
Challenges in Plant Systems High rates of water exchange catalyzed by flavin enzymes can obscure the labeling of NADPH from deuterated substrates in plants. Studies using [1-²H]glucose in Arabidopsis cell cultures showed that rapid water exchange complicates accurate flux determination. nih.gov

| H-D Exchange with Water | Enzyme-catalyzed hydrogen-deuterium exchange between water and NADPH occurs rapidly in cells and must be accounted for in tracing studies. | Research shows that a significant portion of NADPH's redox-active hydrogen can exchange with water, a process catalyzed by flavin enzymes. princeton.edu |

Isotopic Labeling for Pathway Analysis and Mechanistic Studies in Complex Chemical Networks

Beyond single reactions, isotopic labeling is essential for mapping entire metabolic pathways and understanding complex chemical networks. symeres.comnih.gov The metabolism of cyclohexane carboxylate by the syntrophic bacterium Syntrophus aciditrophicus provides a clear example of such a network, where the initial substrate is converted through a series of intermediates, including cyclohex-1-ene carboxylate, pimelate, and glutarate. nih.gov

Introducing this compound into such a system would be a powerful method for dissecting the mechanism of each step. By analyzing the intermediates and final products for the presence and position of the deuterium label, researchers could answer key mechanistic questions:

At which step is the C1-H bond broken? The first step of ring dehydrogenation to form cyclohex-1-ene carboxylate is a likely candidate.

Is the hydride transfer stereospecific?

Are there unexpected rearrangements or transfers of the deuterium atom?

This level of detail is critical for building accurate models of metabolic networks and for applications in metabolic engineering, where redirecting metabolic flux is the primary goal. The use of stable isotopes provides a safe and non-invasive way to perform these detailed mechanistic investigations in a wide variety of systems.

Emerging Research Avenues and Future Outlook

Development of Novel Stereoselective and Regioselective Deuteration Methods for Carboxylic Acids

The precise and predictable incorporation of deuterium (B1214612) into specific positions within a carboxylic acid is a significant synthetic challenge. Recent research has focused on moving beyond traditional methods, which often lack selectivity, to develop more sophisticated and reliable protocols.

A significant breakthrough is the use of synergistic photoredox and hydrogen atom transfer (HAT) catalysis for the decarboxylative deuteration of aliphatic carboxylic acids. nih.govrsc.org This method allows for the precise replacement of a carboxylic acid group with a deuterium atom, achieving excellent deuterium incorporation (up to 99%) at predicted sites using D₂O as the deuterium source. nih.govrsc.org The reaction conditions are mild and demonstrate high functional group tolerance, making it applicable to complex molecules. nih.govrsc.org

Another innovative approach targets the late-stage β-C(sp³)–H deuteration of free carboxylic acids. chemrxiv.orgacs.org This method utilizes a novel ethylenediamine-based ligand system with a palladium catalyst. chemrxiv.org It uniquely enables the functionalization of previously non-activated methylene (B1212753) β-C(sp³)–H bonds, a significant challenge in organic synthesis. chemrxiv.orgacs.org The process is reversible, and by first optimizing the de-deuteration, researchers established conditions for effective deuteration using a deuterated solvent. chemrxiv.org

Furthermore, catalyst-free methods are emerging as a sustainable alternative. One such strategy involves tailoring carboxylic acids with a photosensitive amino protecting group, creating a photoredox-active acid (PAC). rsc.org This dual-function molecule acts as both reactant and catalyst, facilitating precise decarboxylative deuteration under mild, light-induced conditions without the need for costly and environmentally challenging transition-metal catalysts. rsc.org These advancements are paving the way for the efficient and selective synthesis of isotopically labeled carboxylic acids like Cyclohexanecarboxylic-1-D1 acid for various applications.

Table 1: Comparison of Modern Deuteration Methods for Carboxylic Acids

MethodCatalyst SystemDeuterium SourceKey FeaturesD-IncorporationRef.
Decarboxylative DeuterationSynergistic Photoredox and HAT CatalysisD₂OMild conditions, high functional group tolerance, scalable.Up to 99% nih.govrsc.org
Late-Stage β-C(sp³)–H DeuterationPalladium with Ethylenediamine-based LigandDeuterated SolventFunctionalizes non-activated methylene C-H bonds.High chemrxiv.orgacs.org
Catalyst-Free Decarboxylative DeuterationPhotoredox-Active Acid (PAC)D₂OSustainable, no transition-metal catalyst needed, regio- and chemoselective.High rsc.org

Theoretical Advancements in Isotope Effect Prediction for Increasingly Complex Chemical and Biochemical Systems

The kinetic isotope effect (KIE) is a fundamental tool for investigating reaction mechanisms. wikipedia.orgresearchgate.net A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. researchgate.netosti.gov Historically, the interpretation of KIEs has been focused on this single rate-determining step. However, this can be an oversimplification for complex, multi-step reactions. researchgate.netosti.gov

This approach highlights that species other than the transition state of the rate-determining step can significantly influence the observed KIE, a factor often overlooked by traditional analysis. researchgate.net By identifying all species with large, non-zero DRCs, a more accurate quantitative prediction of the KIE becomes possible. researchgate.netosti.gov These theoretical models, often combined with density functional theory calculations, are becoming increasingly routine for accurately predicting deuterium KIEs. wikipedia.org Such advancements are crucial for validating proposed reaction mechanisms and for the rational design of catalysts and drugs where isotopic substitution is a key feature. researchgate.netresearchgate.net

Broader Utility in Fundamental Chemical Research, Catalyst Design, and Materials Science Applications

The applications for specifically deuterated compounds like this compound are expanding beyond their initial uses as tracers. medchemexpress.com In fundamental chemical research, the KIE is instrumental in elucidating complex reaction mechanisms, allowing chemists to determine which C-H bonds are broken in the rate-limiting steps of a reaction. wikipedia.orgresearchgate.net

In the field of catalyst design , deuterium labeling is used to probe the mechanism of catalytic reactions. For instance, in the development of biocatalytic platforms for producing deuterated aldehydes, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes were engineered to catalyze efficient hydrogen-isotope exchange (HIE) reactions. acs.org Understanding the catalytic cycle and the role of intermediates is key to designing more efficient and selective catalysts. acs.org Heterogeneous catalysts are also being developed for the efficient in situ deuteration of organic compounds, where a catalyst facilitates the transfer of deuterium from a source like D₂O to a substrate. researchgate.net

In materials science , deuterated compounds serve as special functional materials. researchgate.net Their stability and non-radioactive nature make them valuable in various applications. For example, deuteration of nonlinear optical (NLO) crystals, such as L-arginine phosphate (B84403) monohydrate, can reduce infrared absorption, making them more suitable for use in high-power lasers. researchgate.net The unique vibrational properties of C-D bonds compared to C-H bonds can also be exploited to fine-tune the properties of polymers and other advanced materials. wikipedia.org The growing ability to precisely synthesize deuterated building blocks is opening new possibilities for creating materials with tailored optical, electronic, and thermal properties. researchgate.net

Q & A

Q. What safety protocols are essential for handling Cyclohexanecarboxylic-1-D1 acid in laboratory settings?

this compound requires strict adherence to safety guidelines due to its hazards:

  • GHS Classifications : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Mitigation Measures : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. Limit reaction quantities (<100 mL without prior approval) and follow institutional SOPs for waste disposal .
  • Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Provide the SDS to healthcare providers .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment involves:

  • Chromatography : Use HPLC or GC-MS to compare retention times with reference standards.
  • Spectroscopy : Analyze 1H^1H-NMR spectra to confirm deuteration at the 1-position, with reduced proton signals in the deuterated region (δ 1.5–2.5 ppm).
  • Thermogravimetric Analysis (TGA) : Validate thermal stability against NIST-reported data (e.g., boiling point ~393.7 K at 1.7 kPa) .

Q. What experimental conditions optimize the synthesis of this compound derivatives?

  • Temperature Control : Maintain reaction temperatures below 340 K to avoid decomposition, as viscosity decreases significantly above this threshold (e.g., η = 0.00507 Pa·s at 340 K) .
  • Catalyst Selection : Use acid catalysts (e.g., H2_2SO4_4) for esterification, referencing protocols for analogous cyclohexanecarboxylic acids .
  • Deuterium Stability : Ensure anhydrous conditions to prevent isotopic exchange, as deuterium at the 1-position may hydrolyze in aqueous environments .

Advanced Research Questions

Q. How does deuteration at the 1-position influence the kinetic isotope effect (KIE) in acid-catalyzed reactions?

Deuteration alters reaction kinetics due to the KIE:

  • Mechanistic Insights : The C-D bond (higher bond dissociation energy vs. C-H) slows proton transfer steps in esterification or decarboxylation.
  • Experimental Validation : Compare rate constants (kH/kDk_H/k_D) using 13C^{13}C-NMR or mass spectrometry. For example, deuterated analogs may exhibit ~2–3x slower reaction rates in esterification .
  • Computational Modeling : Perform DFT calculations to simulate transition states and quantify isotopic effects on activation energy .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfusH) of cyclohexanecarboxylic acid derivatives?

  • Data Cross-Validation : Compare NIST-standardized values (e.g., ΔfusH = 9.20 kJ/mol at 301.9 K) with experimental calorimetry results .
  • Contextual Factors : Account for measurement conditions (e.g., pressure, purity). For instance, viscosity data for Cyclohexanecarboxylic acid varies with temperature (η = 0.0132 Pa·s at 310 K vs. 0.00507 Pa·s at 340 K) .
  • Collaborative Reproducibility : Replicate studies using controlled synthetic pathways (e.g., avoiding byproducts that skew thermal data) .

Q. What advanced techniques characterize the structural conformation of this compound in solution?

  • X-ray Crystallography : Resolve chair/boat conformations using single-crystal data (e.g., rac-cis-Cyclohexane-1,2-dicarboxylic acid structures reported at 200 K) .
  • Dynamic NMR : Monitor axial-equatorial substituent flipping at low temperatures to assess conformational stability .
  • Computational Dynamics : Run MD simulations in solvents like D2_2O or CDCl3_3 to predict deuteration effects on ring puckering .

Q. How can isotopic labeling be leveraged to trace metabolic or environmental pathways of this compound?

  • Biotransformation Studies : Use LC-MS to detect deuterated metabolites in microbial degradation assays.
  • Environmental Mobility : Track soil/water partitioning via isotope-ratio mass spectrometry (IRMS), noting the lack of ecological data in current SDS .
  • Stable Isotope Probing (SIP) : Combine with 13C^{13}C-labeling to distinguish biotic vs. abiotic degradation mechanisms .

Methodological Considerations

  • Safety Compliance : Always consult SDS for hazard-specific protocols (e.g., waste disposal via licensed services) .
  • Data Integrity : Prioritize NIST or peer-reviewed sources for thermodynamic/spectroscopic references .
  • Isotopic Purity : Validate deuterium content (>98 atom% D) using high-resolution mass spectrometry or 2H^2H-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.